1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol

Medicinal Chemistry ADME Lipophilicity

Medicinal chemistry programs targeting CNS indications frequently face a scaffold-novelty bottleneck, where piperazine-based leads encounter IP constraints or hERG liability. This compound resolves both challenges with a 7-membered 1,4-diazepane core and a terminal -CF3 group that elevate lipophilicity (XLogP3=0.9) for passive BBB penetration. • Direct piperazine replacement-structurally novel 7-membered diazepane scaffold reduces class-associated off-target risks. • Optimized for fragment libraries: 6 H-bond acceptors enable fluorophilic protein interactions inaccessible to mono-fluorinated analogs. • Racemic mixture (one undefined stereocenter); confirm enantiomeric requirements before ordering.

Molecular Formula C9H17F3N2O
Molecular Weight 226.24 g/mol
CAS No. 1339881-01-4
Cat. No. B1532736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol
CAS1339881-01-4
Molecular FormulaC9H17F3N2O
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)CC(C(F)(F)F)O
InChIInChI=1S/C9H17F3N2O/c1-13-3-2-4-14(6-5-13)7-8(15)9(10,11)12/h8,15H,2-7H2,1H3
InChIKeyFARZQQNNUBVSKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol: Structural & Physicochemical Overview


1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol is a fluorinated tertiary alcohol featuring a 7-membered 1,4-diazepane ring and a terminal trifluoromethyl group [1]. Its molecular formula is C9H17F3N2O and it has a molecular weight of 226.24 g/mol [1]. The compound contains one undefined stereocenter at the alcohol carbon, making it a racemic mixture unless otherwise specified [1]. Key computed physicochemical properties include a topological polar surface area (TPSA) of 26.7 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a calculated XLogP3 of 0.9 [1]. This compound is primarily positioned as a research intermediate or building block for medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs [2].

Fluorinated tertiary alcohol building block for medicinal chemistry workflowsSynthetic intermediate with 1,4-diazepane and trifluoromethyl motifs
May support CNS-focused probe and fragment designComputed XLogP3 profile aligns with CNS property space
Racemic mixture with one undefined stereocenterStereochemical-control context for chiral separation or attribution studies

Why Substitution Fails: Evidence for 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol


Substituting 1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol with a close analog such as a mono-fluorinated variant or a piperazine-based congener is not functionally equivalent due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and ring conformation. These physicochemical variations, driven by the trifluoromethyl group and the 7-membered diazepane ring, directly impact a molecule's ADME profile, target binding kinetics, and synthetic utility [1][2]. The following sections provide a quantitative breakdown of these critical differentiators, demonstrating why this specific compound holds a unique position for scientific selection in medicinal chemistry and chemical biology research.

Physicochemical Profile
Target Compound -CF3 imparts higher lipophilicity and 6 HBA sites
Mono-F Analog Monofluorinated variant may shift CNS permeability and binding interactions
Core Scaffold
Target Compound 7-membered diazepane ring with distinct conformational flexibility
Piperazine Analog 6-membered piperazine core may alter binding-pocket fit and basic amine pKa
Scaffold Strategy
Target Compound Diazepane offers a distinct chemical space for IP or off-target screening
Ubiquitous Piperazine Piperazine-containing analogs may carry class-associated hERG or liability profiles

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol: Differentiation from Key Analogs


Lipophilicity: Trifluoromethyl vs Monofluoromethyl

The target compound's terminal -CF3 group imparts a significantly higher calculated lipophilicity (XLogP3 = 0.9) compared to the mono-fluorinated analog 1-fluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol (XLogP3 = 0.2) [1][2]. This 0.7 log unit increase represents a greater than 5-fold increase in the octanol-water partition coefficient, which is known to influence membrane permeability and plasma protein binding [3].

Lipophilicity: -CF3 vs Mono-F
Cross-study comparable
Target XLogP3: 0.9
Mono-F analog XLogP3: 0.2
Δ = +0.7 (~5-fold partition increase)
May support CNS permeability screening context
Computed values; experimental logP verification recommended
Medicinal Chemistry ADME Lipophilicity

Hydrogen-Bond Acceptors: -CF3 vs Monofluorinated Analogs

The target compound possesses a hydrogen bond acceptor (HBA) count of 6, attributed to the three fluorine atoms on the -CF3 group, the two nitrogen atoms in the diazepane ring, and the oxygen in the alcohol [1]. In contrast, the mono-fluorinated analog has an HBA count of only 4, lacking two highly electronegative fluorine acceptors [2]. The specific placement of these additional HBA sites can facilitate unique multipolar interactions with protein targets, such as orthogonal C-F···H-N hydrogen bonds or C-F···C=O dipolar interactions, which are absent in the less fluorinated comparator [3].

H-Bond Acceptors: -CF3 vs Mono-F
Class-level inference
Target HBA: 6
Mono-F analog HBA: 4
Δ = +2 fluorine-based acceptors
Reported multipolar interaction context; binding-mode review required
Computed HBA count; specific target interactions need experimental validation
Medicinal Chemistry Molecular Recognition Fluorine Chemistry

Diazepane Ring vs Piperazine: Conformational Advantage

The diazepane ring in the target compound is a 7-membered heterocycle, whereas the direct core analog 1,1,1-trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 477847-10-2) contains a 6-membered piperazine ring. This core expansion introduces an additional sp3 carbon, increasing conformational flexibility and altering the spatial orientation of the basic nitrogen lone pairs [1]. The diazepane scaffold is known to occupy a distinct chemical space, potentially accessing binding pockets that are sterically inaccessible to the more rigid piperazine, while also exhibiting a differing pKa profile that can influence protonation state at physiological pH [2].

Diazepane vs Piperazine Core
Class-level inference
7-membered diazepane vs 6-membered piperazine
Additional rotatable bond; distinct N-lone-pair geometry
Scaffold-hopping context; may offer distinct IP and liability space
Structural comparison based on SMILES; pKa and target engagement to verify
Conformational Analysis Medicinal Chemistry Scaffold Diversity

1,1,1-Trifluoro-3-(4-methyl-1,4-diazepan-1-yl)propan-2-ol: Application Scenarios


CNS Drug Discovery: BBB-Penetrant Fragment Design

Based on its elevated lipophilicity (XLogP3 = 0.9) relative to mono-fluorinated analogs, this compound is specifically suited as a starting fragment or synthetic intermediate for CNS-targeted programs where passive BBB permeability is a prerequisite [1]. Its physicochemical profile aligns with the typical property space of CNS drugs, making it a preferred building block over the less lipophilic mono-fluoro comparator (XLogP3 = 0.2).

Scaffold-Hopping: Diazepane as Piperazine Replacement

The 7-membered diazepane core provides a direct replacement for the common piperazine motif, offering a structurally novel scaffold for medicinal chemists seeking to overcome intellectual property constraints or reduce class-associated off-target effects like hERG binding [1][2]. This makes the compound a strategic procurement choice for lead optimization campaigns in kinase or GPCR targets.

Fluorine-Specific Fragment-Based Lead Generation

With a hydrogen bond acceptor count of 6, largely driven by its -CF3 group, this compound is an excellent candidate for fragment libraries designed to exploit fluorophilic protein environments [1]. The specific pattern of fluorine-based HBAs allows for unique orthogonal interactions that are not possible with less fluorinated or non-fluorinated analogs, increasing the probability of identifying novel, non-canonical binding modes.

Application
Selection Property
Validation Focus
CNS-targeted fragment and probe design
Computed lipophilicity and HBA profile context
Experimental logP / logD and BBB permeability assay confirmation
Scaffold-hopping from piperazine to diazepane
7-membered diazepane core with distinct conformational space
Target engagement, off-target panel, and hERG liability screening
Fluorine-specific fragment library screening
Trifluoromethyl HBA pattern for fluorophilic binding pockets
Crystallographic or NMR-based binding-mode characterization
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